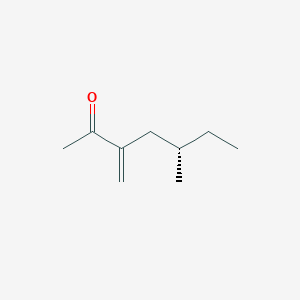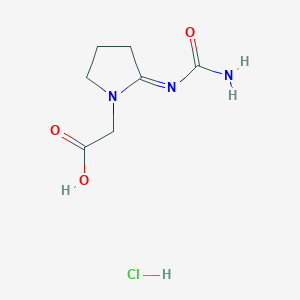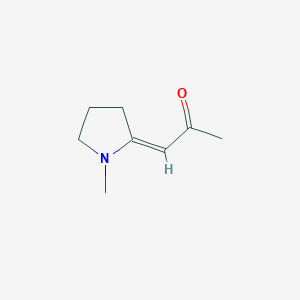
4-Methoxybenzyl isothiocyanate
Vue d'ensemble
Description
4-Methoxybenzyl isothiocyanate is a clear yellow liquid used as a pharmaceutical intermediate . It is an organic building block containing an isothiocyanate group .
Synthesis Analysis
4-Methoxybenzyl isothiocyanate can be synthesized by reacting 4-Methoxybenzyl Chloride with potassium thiocyanate in the presence of a base such as sodium carbonate . The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified .Molecular Structure Analysis
The molecular formula of 4-Methoxybenzyl isothiocyanate is C9H9NOS . The structure consists of a methoxybenzyl group (CH3OC6H4CH2-) attached to an isothiocyanate group (-N=C=S) .Chemical Reactions Analysis
Isothiocyanates, including 4-Methoxybenzyl isothiocyanate, are generally prepared by the reaction of a primary amine and carbon disulfide in aqueous ammonia . They are weak electrophiles and susceptible to hydrolysis .Physical And Chemical Properties Analysis
4-Methoxybenzyl isothiocyanate is a clear yellow liquid . It has a boiling point of 170-175°C . The density is 1.143 g/mL at 25°C .Applications De Recherche Scientifique
Isolation and Purification from Plant Sources
4-Methoxybenzyl isothiocyanate, along with other glucosinolate hydrolysis products, has been isolated and purified from various plant sources. This process is significant for its potential use in organic synthesis and due to its biological activities. Techniques involve solvent extraction of autolyzed defatted seedmeals from different plant families, with specific methods developed for achieving high-purity compounds (Vaughn & Berhow, 2004).
Stability Under Hydrodistillation Conditions
Research on Pentadiplandra brazzeana Baillon revealed that 4-methoxybenzyl isothiocyanate undergoes partial hydrolytic degradation during hydrodistillation, a process used for essential oil preparation. This study is crucial for understanding the stability of isothiocyanates under specific conditions, which can impact their applications in various fields (De Nicola et al., 2013).
Role in Cholinesterase Inhibition
A study focused on the synthesis of triazoles derived from 4-methoxybenzyl isothiocyanate demonstrated significant cholinesterase inhibitory potential. This research is relevant for understanding the compound's potential therapeutic applications, particularly in neurodegenerative diseases where cholinesterase inhibitors are used (Arfan et al., 2018).
Photooxidation Processes
Investigations into the photooxidation of 4-methoxybenzyl alcohol, using flavin as a catalyst, have highlighted the potential of 4-methoxybenzyl isothiocyanate in enhancing certain chemical reactions. This has implications for designing more sophisticated photocatalysts in various industrial applications (Svoboda et al., 2008).
Use in Polymer Synthesis
The copolymerization of 4-methoxybenzyl methacrylate with other compounds, investigated for its kinetics and thermal degradation, opens avenues for the use of 4-methoxybenzyl isothiocyanate derivatives in polymer science. This has potential applications in materials science and engineering (Kurt & Kaya, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
1-(isothiocyanatomethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-11-9-4-2-8(3-5-9)6-10-7-12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFQYAJJXFXVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190438 | |
| Record name | Benzene, 1-(isothiocyanatomethyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzyl isothiocyanate | |
CAS RN |
3694-57-3 | |
| Record name | 4-Methoxybenzyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3694-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(isothiocyanatomethyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isothiocyanatomethyl)-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXYBENZYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PA7V3TJK2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-(Isothiocyanatomethyl)-4-methoxybenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














